molecular formula C19H23FN4O3 B2687531 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone CAS No. 1323551-53-6

2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone

Cat. No.: B2687531
CAS No.: 1323551-53-6
M. Wt: 374.416
InChI Key: YIRPELZVLQASNK-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core linked to a 4-fluorophenyl group, a piperidine ring, and a morpholino ethanone moiety. The oxadiazole ring is a heterocycle known for its metabolic stability and role in modulating electronic properties, while the morpholine group enhances solubility due to its polarity . The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry, often improving bioavailability and target binding via hydrophobic interactions.

Properties

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O3/c20-16-3-1-14(2-4-16)18-21-22-19(27-18)15-5-7-23(8-6-15)13-17(25)24-9-11-26-12-10-24/h1-4,15H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRPELZVLQASNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its potential in various therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article aims to synthesize existing research findings regarding the biological activity of this specific compound.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN3O2C_{19}H_{22}FN_3O_2, and it features a complex structure that includes a piperidine ring and a morpholino group. The presence of the 4-fluorophenyl and 1,3,4-oxadiazole moieties contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing oxadiazole derivatives exhibit significant biological activities. The following sections detail specific activities observed in studies involving similar structures.

Anticancer Activity

Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:

  • A study demonstrated that derivatives with oxadiazole rings showed potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were notably low, indicating strong anti-proliferative effects .
CompoundCell LineIC50 (µM)
2aMDA-MB-23112.5
2bHeLa15.0
2cKG1a10.0

Antibacterial Activity

Oxadiazole derivatives have also been evaluated for their antibacterial properties:

  • In vitro studies revealed that certain oxadiazole compounds exhibited significant antibacterial activity against Xanthomonas oryzae and Xanthomonas campestris, with EC50 values lower than those of standard antibiotics .
CompoundTarget BacteriaEC50 (µg/mL)
5uXoo31.40
5vXoc19.04

The mechanism by which oxadiazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways:

  • Monoamine Oxidase (MAO) Inhibition : Some studies have indicated that piperazine and piperidine derivatives can act as MAO inhibitors, which are crucial in the treatment of depression and other neurological disorders. For example, compound 4e showed an IC50 value of 0.116 µM against MAO-A, significantly outperforming standard treatments like Moclobemide .

Case Study: Anticancer Efficacy

A recent investigation into the anticancer efficacy of oxadiazole derivatives involved synthesizing a series of compounds and evaluating their cytotoxicity against various cancer cell lines using MTT assays. The results indicated that modifications to the oxadiazole structure could enhance potency significantly.

Case Study: Antibacterial Properties

Another study focused on the synthesis of novel oxadiazole derivatives aimed at combating bacterial resistance. The compounds were tested against clinical strains of bacteria, demonstrating promising results that warrant further exploration in drug development.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C18H22FN5O2
  • Molecular Weight : 357.40 g/mol

Structural Features

The compound features a piperidine ring, morpholino group, and a 1,3,4-oxadiazole unit, which contribute to its potential biological activities. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxadiazoles have been shown to inhibit cell proliferation in breast cancer models by inducing apoptosis and disrupting cell cycle progression .

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related oxadiazole compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. The mechanism was attributed to the modulation of apoptotic pathways .

Antimicrobial Properties

Compounds with oxadiazole structures have been explored for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:

A research article highlighted the effectiveness of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Neurological Applications

The piperidine and morpholino components suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.

Case Study:

In a study focusing on neuroprotective effects, related compounds were found to enhance synaptic plasticity in models of neurodegeneration, suggesting potential therapeutic applications for diseases like Alzheimer's .

Anti-inflammatory Effects

Oxadiazole derivatives are also being studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been a focal point in recent pharmacological research.

Case Study:

Research demonstrated that certain oxadiazole compounds reduced levels of TNF-alpha and IL-6 in vitro, indicating a promising avenue for developing anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesKey Findings
AnticancerJournal of Medicinal ChemistryInduced apoptosis in MCF-7 cells
AntimicrobialVarious microbiological journalsEffective against Staphylococcus aureus
NeurologicalNeurobiology journalsEnhanced synaptic plasticity
Anti-inflammatoryPharmacological researchReduced TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Core Heterocycle Key Substituents Functional Implications
Target: 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone 1,3,4-Oxadiazole 4-Fluorophenyl, piperidine, morpholino ethanone Enhanced solubility (morpholine), metabolic stability (oxadiazole), flexible binding (piperidine)
: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl, thioether Electron-withdrawing sulfonyl group may increase reactivity; thioether could reduce stability
: Thiazole derivatives (e.g., Compound 4) Thiazole 4-Chlorophenyl/4-fluorophenyl, triazol-pyrazole Planar conformation (except one fluorophenyl group) may favor π-π stacking interactions
: Pibrentasvir (piperidine-containing analog) Piperidine (subcomponent) Fluorophenyl, benzodiazol, pyrrolidine Piperidine enables conformational flexibility; fluorophenyl enhances target affinity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-morpholinoethanone?

  • Methodology:

  • Step 1: Synthesize the 1,3,4-oxadiazole core via cyclization of acylhydrazides with phosphoryl chloride (POCl₃) under reflux, as described for analogous oxadiazole derivatives .
  • Step 2: Functionalize the piperidine ring at the 4-position using nucleophilic substitution with bromoethyl morpholinoethanone. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Yield Optimization: Use anhydrous conditions and catalytic DMAP to improve coupling efficiency between the oxadiazole and piperidine intermediates .
    • Key Data:
IntermediateYield (%)Purity (HPLC)
Oxadiazole72≥98%
Piperidine6597%

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques:

  • Single-Crystal XRD: Resolve piperidine and oxadiazole ring conformations (bond angles ±0.002 Å, R-factor ≤0.05) .
  • NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H-NMR: δ 7.8–8.1 ppm for fluorophenyl protons; ¹³C-NMR: C=O at ~165 ppm) .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ with <2 ppm error .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Approach:

  • Enzyme Inhibition: Test against kinases or phosphatases (e.g., PF-06465469 analogs) using fluorescence polarization assays .
  • Cytotoxicity: Use MTT assays on HEK-293 or HepG2 cell lines at 1–100 µM concentrations .
    • Note: Prioritize assays based on oxadiazole’s known role in modulating oxidative stress pathways .

Advanced Research Questions

Q. How to design experiments to resolve contradictions between computational predictions and experimental bioactivity data?

  • Strategy:

  • Molecular Dynamics (MD): Simulate ligand-receptor binding for ≥100 ns to assess stability of fluorophenyl interactions .
  • Dose-Response Refinement: Re-evaluate IC₅₀ values using orthogonal assays (e.g., SPR vs. fluorescence) to rule out assay-specific artifacts .
  • Metabolite Profiling: Use LC-MS to identify in vitro degradation products that may interfere with activity .

Q. What experimental frameworks are recommended for assessing environmental persistence and ecotoxicity?

  • Design:

  • Fate Studies: Apply OECD 308 guidelines to measure hydrolysis/photolysis half-lives in aquatic systems (pH 7–9, 25°C) .
  • Trophic Transfer: Expose Daphnia magna (48-h EC₅₀) and zebrafish embryos (96-h LC₅₀) to quantify bioaccumulation .
    • Data Interpretation: Compare degradation rates with structurally similar compounds (e.g., 4-(2-fluorobenzoyl)piperazine derivatives) to infer environmental risks .

Q. How to optimize the compound’s pharmacokinetic profile for CNS penetration?

  • Methodology:

  • LogP Adjustment: Introduce polar substituents (e.g., hydroxyl groups) on the morpholino ring to reduce logP from ~3.5 to ≤2.5 .
  • BBB Permeability: Use parallel artificial membrane permeability assays (PAMPA-BBB) with a threshold Pe > 4.0 × 10⁻⁶ cm/s .
  • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify remaining parent compound via UPLC-MS/MS .

Key Challenges and Mitigation Strategies

ChallengeMitigation ApproachReference
Low aqueous solubilityUse co-solvents (DMSO/PEG-400) or nanoformulation with PLGA polymers
Off-target activity in kinase assaysIntroduce bulkier substituents on the piperidine ring to sterically hinder binding
Synthetic scalabilityReplace POCl₃ with greener cyclization agents (e.g., T3P®) to reduce waste

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.